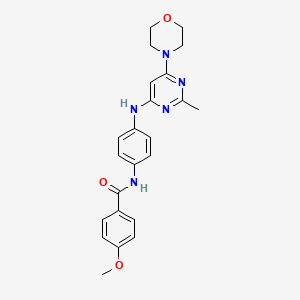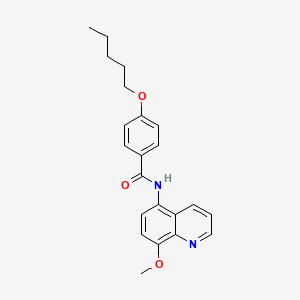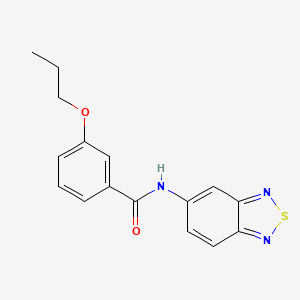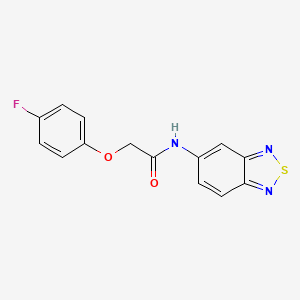![molecular formula C20H26N2OS B11325043 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbenzamide](/img/structure/B11325043.png)
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbenzamide is a complex organic compound that features a benzamide core with azepane and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, often using thiophene-2-ethylamine as a starting material.
Benzamide Formation: The final step involves the formation of the benzamide structure through an amide coupling reaction, using 3-methylbenzoic acid and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The azepane ring may interact with biological receptors, while the thiophene ring can participate in electron transfer processes. The benzamide core may facilitate binding to proteins or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbenzamide is unique due to its combination of azepane, thiophene, and benzamide structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H26N2OS |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-3-methylbenzamide |
InChI |
InChI=1S/C20H26N2OS/c1-16-8-6-9-17(14-16)20(23)21-15-18(19-10-7-13-24-19)22-11-4-2-3-5-12-22/h6-10,13-14,18H,2-5,11-12,15H2,1H3,(H,21,23) |
InChI Key |
QWZDJENVETUJRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11324966.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11324970.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11324972.png)


![5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11324988.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11324989.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B11324992.png)
![5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11324993.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325003.png)



